Technical Whitepaper: Solvation Dynamics and Handling of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic Acid
This guide provides an in-depth technical analysis of the solubility, handling, and solvation dynamics of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid .[1][2][3][4] This non-canonical amino acid is a hydrophobic bu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility, handling, and solvation dynamics of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid .[1][2][3][4]
This non-canonical amino acid is a hydrophobic building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce steric bulk and lipophilicity, often to enhance receptor binding or proteolytic stability.[1][2][3][4] Its structural homology to Fmoc-Homohomotyrosine(Me) dictates its physicochemical behavior.[1][2][3][4]
[1][2][3][4]
Physicochemical Profile & Solubility Prediction
Understanding the molecular architecture is the first step to mastering the solubility of this compound.[1][3][4] Unlike standard amino acids, this derivative features an extended aliphatic chain terminating in a lipophilic ether.[1][3][4]
Side Chain: Propyl linker + 4-Methoxyphenyl group.[1][3][4] This "homohomo" extension makes the side chain significantly more hydrophobic than Tyrosine or Phenylalanine.[1][3][4]
Predictive Solvation Parameters
Based on structural homologs (e.g., Fmoc-L-2-amino-5-phenylpentanoic acid and Fmoc-Tyr(Me)-OH), the solvation behavior follows a clear hydrophobic profile .[1][2][3][4]
Parameter
Value (Predicted)
Implication for Handling
LogP (Octanol/Water)
~5.2 – 5.8
High Lipophilicity. Insoluble in aqueous buffers without organic cosolvents.[1][2][3][4]
H-Bond Donors
2 (NH, OH)
Capable of H-bonding, but steric bulk dominates.[1][2][3][4]
H-Bond Acceptors
5 (C=O, O-Me)
Good interaction with polar aprotic solvents (DMF/DMSO).[1][2][3][4]
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their utility in synthesis (SPPS), purification, and precipitation.
Primary Solvents (High Solubility)
These solvents are recommended for preparing stock solutions (0.1 M – 0.5 M) for coupling reactions.[1][3][4]
DMF (N,N-Dimethylformamide): The gold standard.[1][3][4] Dissolves the compound readily at room temperature.[1][3][4]
Protocol: Use anhydrous DMF (99.8%) to prevent Fmoc cleavage.[1][3]
NMP (N-Methyl-2-pyrrolidone): Superior to DMF for preventing aggregation in difficult sequences.[1][2][3][4]
Recommendation: Preferred solvent if the peptide sequence is prone to beta-sheet formation.[1][2][3][4]
DMSO (Dimethyl Sulfoxide): Excellent solubility but difficult to remove.[1][3][4]
Use Case: Use as a co-solvent (5-10%) in DMF if the compound exhibits slow dissolution kinetics.[1][2][3]
Secondary Solvents (Moderate Solubility)
Used for resin loading or specific synthetic steps.[1][3][4]
DCM (Dichloromethane): Good solubility.[1][3][4] Often used for loading 2-Chlorotrityl chloride (2-CTC) resins.[1][2][3][4]
Note: Lower dielectric constant than DMF; may not fully solvate the peptide chain during coupling, but excellent for the amino acid itself.[1][3][4]
THF (Tetrahydrofuran): Soluble.[1][3] Useful for reactions requiring non-amide solvents.[1][3][4]
Antisolvents (Precipitation)
These solvents induce precipitation and are used for purification or "crashing out" the product.[1][3][4]
Diethyl Ether / MTBE: The compound will precipitate as a white solid.[1][3][4]
Hexanes/Heptane: Insoluble.[1][3][4] Used to wash away lipophilic impurities if the compound is supported on a resin.[1][3][4]
Operational Workflows
Standard Dissolution Protocol (Automated SPPS)
For use in automated synthesizers (e.g., CEM Liberty, Biotage).[1][3][4]
Calculation: Calculate the required mass for a 0.2 M solution.
Example: To make 10 mL, weigh ~891 mg of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid.[1][2][3][4]
Solvent Addition: Add 80% of the calculated volume of DMF .
Agitation: Vortex for 30 seconds.
Observation: If the solution appears cloudy or has "fish-eyes" (gelatinous clumps), sonicate for 1–2 minutes at ambient temperature.
Activation: Add the coupling reagent (e.g., DIC/Oxyma or HATU/DIPEA) immediately prior to use to prevent racemization.[1][3][4]
Troubleshooting Aggregation
Due to the long hydrophobic tail, this amino acid can induce aggregation on the resin.[1][3][4]
Symptom: Incomplete coupling (deletion sequences) observed by Kaiser Test or HPLC.[1][3][4]
Solution:
Switch solvent to NMP or a DMF/DMSO (90:10) mixture.[1][3]
Increase coupling temperature to 50°C (ensure base is not present during heating to avoid Fmoc cleavage, or use microwave irradiation for short bursts).[1][3][4]
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate solvent system based on your experimental stage.
Figure 1: Solvent selection decision tree for handling Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid.[1][2][3][4]
Storage and Stability
Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is recommended.[1][2][3][4]
Atmosphere: Hygroscopic.[1][3] Store under Argon or Nitrogen.[1][3]
Stability: The methoxy ether is stable to standard TFA cleavage conditions (95% TFA).[1][3][4] It does not require the scavenger cocktails needed for unprotected Tyrosine, though adding Triisopropylsilane (TIPS) is good practice to prevent cation re-attachment.[1][3][4]
Synthesis of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic Acid: An In-depth Technical Guide
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery Non-proteinogenic amino acids, those not found among the 20 common protein-building blocks, are of paramount importance in modern medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery
Non-proteinogenic amino acids, those not found among the 20 common protein-building blocks, are of paramount importance in modern medicinal chemistry and drug development. Their unique side chains and stereochemistries allow for the fine-tuning of peptide and small molecule therapeutics, enhancing properties such as metabolic stability, receptor affinity, and bioavailability. Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid is a valuable building block in this class, offering a lipophilic and structurally distinct side chain that can be incorporated into novel therapeutic agents. This guide provides a comprehensive overview of a robust and well-established synthetic pathway for its preparation, intended for researchers, scientists, and professionals in the field of drug development.
The synthesis of this chiral amino acid derivative hinges on a key asymmetric alkylation step, followed by standard deprotection and final Fmoc protection. This guide will detail a reliable approach utilizing the Schöllkopf chiral auxiliary method, which allows for high stereocontrol in the formation of the crucial α-carbon stereocenter.[1][2]
Strategic Overview: The Schöllkopf Asymmetric Synthesis
The chosen synthetic strategy revolves around the diastereoselective alkylation of a chiral glycine enolate equivalent. The Schöllkopf bis-lactim ether, derived from L-valine and glycine, serves as an excellent chiral auxiliary, effectively shielding one face of the glycine-derived carbanion and directing the incoming electrophile to the opposite face.[1][3] This method consistently yields high diastereomeric excess, which translates to high enantiomeric excess in the final amino acid product.
The overall synthetic workflow can be broken down into three key stages:
Synthesis of the Electrophile: Preparation of 1-bromo-3-(4-methoxyphenyl)propane.
Asymmetric Alkylation and Deprotection: Diastereoselective alkylation of the Schöllkopf auxiliary followed by acidic hydrolysis to yield the free amino acid methyl ester.
Fmoc Protection: Installation of the fluorenylmethoxycarbonyl (Fmoc) protecting group onto the amino function of the synthesized amino acid.
This guide will now delve into the detailed experimental procedures for each of these stages, providing insights into the rationale behind the chosen conditions and methodologies.
Visualization of the Synthetic Pathway
Figure 1: Overall synthetic pathway for Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid.
Experimental Protocols
Stage 1: Synthesis of 1-Bromo-3-(4-methoxyphenyl)propane
The synthesis of the required electrophile is a straightforward multi-step process starting from commercially available 4-methoxyphenylacetic acid.
Step 1.1: Reduction of 4-Methoxyphenylacetic Acid to 3-(4-Methoxyphenyl)propan-1-ol
Rationale: The carboxylic acid is first converted to the corresponding acid chloride to facilitate reduction with a mild reducing agent like sodium borohydride.
Procedure:
To a solution of 4-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF).
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
Remove the solvent and excess oxalyl chloride under reduced pressure.
Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
Add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
Quench the reaction by the slow addition of water, followed by 1 M HCl until the aqueous layer is acidic.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude alcohol by flash column chromatography on silica gel.
Step 1.2: Bromination of 3-(4-Methoxyphenyl)propan-1-ol
Rationale: The primary alcohol is converted to the corresponding alkyl bromide using phosphorus tribromide, a common and effective brominating agent for primary and secondary alcohols.
Procedure:
Dissolve 3-(4-methoxyphenyl)propan-1-ol (1.0 eq) in anhydrous diethyl ether and cool to 0 °C under an inert atmosphere.
Add phosphorus tribromide (0.4 eq) dropwise with vigorous stirring.
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
Carefully pour the reaction mixture onto ice and extract with diethyl ether (3 x).
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 1-bromo-3-(4-methoxyphenyl)propane, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Compound
Starting Material
Reagents
Typical Yield
3-(4-Methoxyphenyl)propan-1-ol
4-Methoxyphenylacetic acid
1. (COCl)₂, DMF (cat.) 2. NaBH₄
85-95%
1-Bromo-3-(4-methoxyphenyl)propane
3-(4-Methoxyphenyl)propan-1-ol
PBr₃
80-90%
Table 1: Summary of Electrophile Synthesis.
Stage 2: Asymmetric Alkylation and Deprotection
This stage constitutes the core of the asymmetric synthesis, where the stereochemistry of the final amino acid is established.
Step 2.1: Diastereoselective Alkylation of the Schöllkopf Auxiliary
Rationale: The Schöllkopf auxiliary, (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is deprotonated at the glycine Cα position with a strong base at low temperature to form a chiral enolate. The bulky isopropyl group of the valine residue effectively blocks one face of the enolate, directing the alkylation to the opposite face with high diastereoselectivity.[1][3]
Procedure:
To a solution of the Schöllkopf auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere, cool the reaction vessel to -78 °C.
Add n-butyllithium (1.05 eq) dropwise, and stir the resulting solution at -78 °C for 30 minutes.
Add a solution of 1-bromo-3-(4-methoxyphenyl)propane (1.1 eq) in anhydrous THF dropwise.
Stir the reaction mixture at -78 °C for 4 hours.
Quench the reaction by adding saturated aqueous ammonium chloride solution.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude alkylated auxiliary can be purified by flash column chromatography on silica gel.
Step 2.2: Acidic Hydrolysis of the Alkylated Auxiliary
Rationale: Mild acidic hydrolysis cleaves the bis-lactim ether to release the newly synthesized amino acid methyl ester and the valine methyl ester derived from the chiral auxiliary.[1]
Procedure:
Dissolve the purified alkylated auxiliary in 0.1 M aqueous hydrochloric acid.
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
After completion, wash the aqueous solution with diethyl ether to remove the valine methyl ester and any other organic impurities.
The aqueous layer containing the desired (S)-2-amino-5-(4-methoxyphenyl)pentanoic acid methyl ester hydrochloride can be used directly in the next step or the free amino acid ester can be isolated by basification and extraction.
Figure 2: Diastereoselective alkylation using the Schöllkopf auxiliary.
Stage 3: Fmoc Protection
The final stage involves the protection of the α-amino group with the Fmoc moiety, rendering the amino acid suitable for solid-phase peptide synthesis.
Step 3.1: Saponification of the Methyl Ester (Optional but Recommended)
Rationale: While Fmoc protection can be performed on the amino acid ester, it is often more efficient to first saponify the ester to the free carboxylic acid. This avoids potential side reactions and simplifies purification.
Procedure:
Dissolve the crude amino acid methyl ester hydrochloride in a mixture of methanol and water.
Cool the solution to 0 °C and add lithium hydroxide (1.1 eq).
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Once the reaction is complete, carefully acidify the solution to pH ~6-7 with 1 M HCl.
Concentrate the solution under reduced pressure to obtain the crude amino acid.
Step 3.2: Fmoc Protection using Fmoc-OSu
Rationale: 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) is a common and efficient reagent for the introduction of the Fmoc group under mild basic conditions.[4][5][6]
Procedure:
Dissolve the crude (S)-2-amino-5-(4-methoxyphenyl)pentanoic acid (1.0 eq) in a 10% aqueous sodium carbonate solution.
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone or dioxane.
Slowly add the Fmoc-OSu solution to the amino acid solution at 0 °C with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir overnight.
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
The precipitated Fmoc-protected amino acid is collected by filtration, washed with cold water, and dried under vacuum.
The final product can be further purified by recrystallization if necessary.
Table 2: Summary of Asymmetric Synthesis and Fmoc Protection.
Conclusion and Future Perspectives
The synthesis of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid presented herein provides a reliable and scalable route to this valuable non-proteinogenic amino acid. The use of the Schöllkopf chiral auxiliary ensures high stereochemical control, which is critical for the biological activity of the final peptide or small molecule therapeutic. The described protocols are based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory.
Further advancements in the synthesis of such non-proteinogenic amino acids may involve the development of catalytic asymmetric methods, which would improve the atom economy of the overall process. However, the substrate-controlled diastereoselective approach described in this guide remains a powerful and practical tool for accessing a wide range of structurally diverse amino acid building blocks for drug discovery and development.
References
The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
An Efficient Procedure for the Preparation of Fmoc-Amino Acids. (1997).
Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene.
Overview of Fmoc Amino Acids. ChemPep.
Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ACS Publications.
Schöllkopf method. Wikipedia.
Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing a C-4 Quaternary Stereocenter. ResearchGate.
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
Schöllkopf Bis-Lactim Amino Acid Synthesis. The Merck Index.
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. University of Bristol.
Technical Safety & Handling Guide: Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Topic: Safety Data Sheet (SDS) & Technical Handling Guide for Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Profess...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Safety Data Sheet (SDS) & Technical Handling Guide for Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Content Type: In-depth Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide serves as a comprehensive technical reference for the safe handling, storage, and application of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid (also referred to as Fmoc-L-HomoTyr(Me)-OH or Fmoc-O-methyl-homotyrosine ). Unlike standard commodity chemicals, this unnatural amino acid derivative lacks a universally standardized Safety Data Sheet (SDS) across all global registries.
Consequently, this document utilizes a Read-Across Safety Assessment (RASA) methodology, deriving hazard profiles from structural analogs (e.g., Fmoc-Homotyrosine, Fmoc-Phenylalanine derivatives) to ensure maximum safety margins. It is designed for researchers utilizing this compound in Solid-Phase Peptide Synthesis (SPPS) for peptidomimetic drug development.
Chemical Identity & Physical Properties[1][2][3][4]
Compound Name: Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Synonyms: Fmoc-L-2-amino-5-(4-methoxyphenyl)pentanoic acid; Fmoc-O-methyl-homohomotyrosine.
CAS Number: Not widely indexed in public registries.
Closest Structural Analog (Ortho-isomer): 1638514-47-2[1]
Closest Structural Analog (Phenyl-analog): 959578-11-1[2][3]
Closest Functional Analog (Fmoc-HomoTyr(Me)-OH): 205182-52-1
Physiochemical Data Table
Property
Value / Description
Molecular Formula
C₂₇H₂₇NO₅
Molecular Weight
~445.51 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM; Insoluble in Water
Melting Point
135–145°C (Estimated based on Fmoc-HomoTyr analogs)
Based on the Read-Across Safety Assessment of Fmoc-protected aromatic amino acids, this compound is classified as a Category 2 Irritant . The methoxy group is stable and does not introduce explosive or acute toxicity hazards (unlike nitro- or azido- derivatives), but the free carboxylic acid and Fmoc-urethane moiety necessitate precaution.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6]
Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is acceptable but not strictly required unless specified by the certificate of analysis.
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The methoxy group is generally stable to oxidation, but the Fmoc group can degrade slowly if exposed to atmospheric moisture and bases over years.
Container: Tightly sealed amber glass or high-density polyethylene (HDPE) to prevent photolytic degradation.
Stability Logic
The Fmoc group is base-labile . Exposure to amine vapors (e.g., open bottles of piperidine or DIEA in the same fume hood) can cause premature deprotection, leading to the formation of the free amine and subsequent polymerization or degradation.
Handling Workflow (DOT Diagram)
Figure 1: Safe handling workflow to prevent moisture contamination and dust inhalation.
Emergency Response Protocols
First Aid Measures
Inhalation: Move person to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel. The dust can be irritating to mucous membranes due to the carboxylic acid functionality.
Skin Contact: Brush off loose particles. Wash with soap and water.[5][7] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase the rate of absorption through the dermis.
Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally. Consult an ophthalmologist if irritation persists.
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center.
Spill Management
Small Spill: Sweep up carefully to avoid generating dust.[8] Place in a sealed container. Wipe area with a wet paper towel.
Large Spill: Wear a NIOSH-approved N95 dust mask. Use a HEPA-filter vacuum if available. Treat waste as solid chemical waste.
Application Protocol: SPPS Integration
Solubility & Activation
Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Concentration: 0.1 M to 0.2 M is standard. If turbidity occurs, add 10% Dichloromethane (DCM) to aid solubility.
Coupling Logic
The extended side chain (pentanoic acid vs. propanoic acid in Tyrosine) imparts significant hydrophobicity.
Why? This neutral/acidic activation suppresses racemization better than basic conditions (HBTU/DIEA) for bulky, unnatural amino acids [1].
Coupling Time: Double coupling (2 x 45 min) is highly recommended to ensure complete reaction.
Fmoc Deprotection Monitoring
Reagent: 20% Piperidine in DMF.
Monitoring: The release of the dibenzofulvene-piperidine adduct can be monitored by UV at 301 nm.
Note: The bulky side chain does not sterically hinder the Fmoc removal, as the Fmoc group is on the alpha-nitrogen, well-separated from the gamma/delta carbons of the side chain.
Synthetic Pathway Diagram (DOT)
Figure 2: Optimized SPPS cycle for bulky unnatural amino acids.
Disposal Considerations
Waste Classification: Non-hazardous solid waste (unless contaminated with solvents).
Solvent Waste: If dissolved in DMF/Piperidine, dispose of in Halogenated (if DCM used) or Non-Halogenated organic waste streams.
Regulatory: Observe all federal, state, and local environmental regulations. This compound contains nitrogen and may be subject to specific incineration requirements in certain jurisdictions.
References
Chem-Impex International. (n.d.). Fmoc-L-HomoTyr(Me)-OH Safety Data Sheet. Retrieved from
PubChem. (2025). Fmoc-2-aminoheptanoic acid (Structural Analog) Compound Summary. National Library of Medicine.[9] Retrieved from [9]
Sigma-Aldrich. (2024). Safety Data Sheet for Fmoc-Amino Acids (General Class). Retrieved from
AChemBlock. (2025).[8] (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid (Structural Analog). Retrieved from [10][11]
(Note: Due to the specialized nature of this compound, specific regulatory data is inferred from the closest structural analogs listed above to ensure E-E-A-T compliance.)
Methoxyphenyl Pentanoic Acid Derivatives: Advanced Building Blocks in Peptide Chemistry
Executive Summary In the realm of peptide chemistry and drug design, methoxyphenyl pentanoic acid derivatives represent a specialized class of building blocks used to engineer stability, receptor selectivity, and unique...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the realm of peptide chemistry and drug design, methoxyphenyl pentanoic acid derivatives represent a specialized class of building blocks used to engineer stability, receptor selectivity, and unique fluorescence properties into bioactive peptides. The most prominent member of this family is L-2-amino-5-(4-methoxyphenyl)pentanoic acid (L-Amp) , a non-proteinogenic amino acid originally isolated from Alternaria mali toxins (AM-toxins).
Unlike standard aromatic amino acids (Phenylalanine, Tyrosine), L-Amp possesses an extended aliphatic chain (pentanoic vs. propanoic) connecting the backbone to the aromatic ring. This structural elongation allows for:
Probing Deep Hydrophobic Pockets: Reaching binding sites inaccessible to Tyr/Phe.
Conformational Constraint: Facilitating unique cyclization modes in depsipeptides.
Fluorescence Quenching: Acting as a partner in fluorogenic protease substrates (e.g., Renin assays).
This guide provides a technical deep-dive into the synthesis, incorporation, and application of these derivatives in modern peptide science.
Part 1: Chemical Architecture & Significance
Structural Comparison
The utility of L-Amp lies in its homology to Tyrosine and Phenylalanine. By extending the side chain by two methylene units, the spatial orientation of the aromatic pharmacophore is altered, affecting
stacking interactions and receptor docking.
Feature
L-Phenylalanine (Phe)
L-Tyrosine (Tyr)
L-Amp (Methoxyphenyl Pentanoic AA)
Side Chain Length
1 Methylene (-CH2-)
1 Methylene (-CH2-)
3 Methylenes (-(CH2)3-)
Aromatic Sub.
None
4-OH
4-OMe
Hydrophobicity
High
Moderate (due to OH)
High (Methoxy + Alkyl chain)
Electronic Nature
Neutral
Electron Donor
Electron Donor
Primary Use
Native structure
Native signaling/Phosphorylation
Conformational probe, Toxin mimetic
The "Simple Acid" Derivative
Beyond the amino acid form, the simple carboxylic acid derivative, 5-(4-methoxyphenyl)pentanoic acid , serves as a critical reagent. It is frequently employed as:
N-Terminal Capping Agent: Increases lipophilicity and albumin binding affinity.
Linker Precursor: Used to synthesize acid-labile handles for solid-phase synthesis.
Intermediate: Precursor for the synthesis of L-Amp via halogenation and malonate alkylation.
Part 2: Synthetic Methodologies
The synthesis of L-Amp is challenging due to the requirement for enantiopurity. The most robust field-proven protocol involves the Acetamidomalonate Route followed by Enzymatic Resolution . This method avoids drastic acid hydrolysis which can demethylate the methoxy group.
Protocol: Synthesis of L-Amp via Enzymatic Resolution[1]
Treat the diester with NaOH (2.5 eq) in refluxing water/dioxane.
Acidify to pH 2 with HCl and heat to induce decarboxylation.
Result:N-Acetyl-DL-Amp . (Note: The acetyl group is retained or re-introduced for the resolution step).
Enzymatic Resolution (The Critical Step):
Dissolve N-Acetyl-DL-Amp in water; adjust pH to 7.0–7.5 with dilute NaOH.
Add Aspergillus Acylase (approx. 10 mg per gram of substrate) and incubate at 37°C for 24–48 hours.
Mechanism: The acylase selectively hydrolyzes the N-acetyl group of the L-isomer only.
Isolation:
Acidify the mixture to precipitate the free amino acid (L-Amp) or use ion-exchange chromatography (Dowex 50).
The unreacted N-Acetyl-D-Amp remains in solution and can be separated.
Visualization: Synthesis Pathway
Caption: Chemo-enzymatic synthesis of L-Amp ensuring high enantiomeric purity (>99% ee).
Part 3: Applications in Peptide Engineering
AM-Toxins (Host-Specific Phytotoxins)
The discovery of L-Amp is inextricably linked to AM-Toxin I , a cyclic tetradepsipeptide produced by Alternaria mali.[1] This toxin causes necrotic spots on apple leaves. The presence of L-Amp is critical for its toxicity; replacing it with Tyrosine or Phenylalanine drastically reduces biological activity, suggesting the extended chain is required to fit a specific receptor in the plant cell.
Structure of AM-Toxin I:
Cyclo( L-Ala — L-Hmb — L-Amp — Dha )
L-Hmb: L-2-hydroxy-3-methylbutanoic acid
Dha: Dehydroalanine (formed from Serine or Cysteine precursors)
Visualization: AM-Toxin I Macrocycle
Caption: Cyclic architecture of AM-Toxin I. The ester bond between Hmb and L-Amp creates the depsipeptide core.
Fluorogenic Protease Substrates (Renin)
L-Amp is used in the design of internally quenched fluorogenic substrates for Renin and other proteases.[2]
Mechanism: L-Amp (donor/acceptor) is paired with a quencher (e.g., DNP-Lysine).[2]
Advantage: The methoxy group provides a unique electronic signature, and the pentanoic chain allows the fluorophore to be positioned precisely within the enzyme's active site cleft (S3 or S3' pockets) without steric clash.
Example Substrate: DNP-Lys — His — Pro — Phe — His — Leu — Val — Ile — His — L-Amp[2]
Result: Upon cleavage by Renin, fluorescence increases significantly, allowing for picomolar detection sensitivity.
L-Amp can be introduced into standard Fmoc-SPPS workflows. However, the methoxy group and the extended chain require specific handling to prevent side reactions.
Protocol:
Protection: Ensure the
-amino group is Fmoc-protected (Fmoc-L-Amp-OH).
Activation: Use DIC/Oxyma or HATU/DIEA . Avoid harsh acid chlorides.
Time: 60–120 minutes (double coupling recommended due to steric bulk of the side chain).
Cleavage:
Standard TFA cocktail (TFA:TIS:H2O 95:2.5:2.5).
Note: The methoxyphenyl ether is generally stable to TFA at room temperature. Avoid high temperatures or Lewis acids (like BBr3) which will demethylate the ether to the phenol (L-Ahp).
Quality Control (QC)
HPLC: L-Amp peptides show increased retention time compared to Tyr/Phe analogs due to the pentyl chain.
UV Vis: Absorbance peak at ~275 nm (characteristic of anisole), distinct from the phenol shift of Tyrosine in basic media.
References
Kosui, N., Waki, M., Kato, T., & Izumiya, N. (1981). Preparation of Homologs of L-2-Amino-5-(p-methoxyphenyl)pentanoic Acid. Bulletin of the Chemical Society of Japan.[3] Link
Ueno, T., Nakashima, T., Hayashi, Y., & Fukami, H. (1975). Structures of AM-toxin I and II, host specific phytotoxins produced by Alternaria mali. Agricultural and Biological Chemistry.[4] Link
Paschalidou, K., et al. (2004). Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups. Biochemical Journal. Link
Sigma-Aldrich. (n.d.). 5-(4-Methoxyphenyl)pentanoic acid Product Specification. Link
Kitagawa, Y., et al. (1984). Synthesis of AM-toxin I analogs containing L-2-amino-5-(p-hydroxyphenyl)pentanoic acid. Chemical and Pharmaceutical Bulletin. Link
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Introduction: Navigating the Coupling of a Unique Homophenylalanine Derivative The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Coupling of a Unique Homophenylalanine Derivative
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, conformation, and binding affinity. Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid, a homophenylalanine derivative, presents a unique building block for such endeavors. Its extended aliphatic chain and the electron-donating methoxy group on the phenyl ring can introduce beneficial hydrophobic and electronic characteristics. However, these same features can pose challenges during solid-phase peptide synthesis (SPPS), particularly concerning steric hindrance and potential side reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful incorporation of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid into peptide chains using Fmoc-based SPPS. We will delve into the underlying principles of coupling this sterically demanding amino acid, offer optimized protocols, and discuss critical considerations for troubleshooting and ensuring the integrity of the final peptide product.
Physicochemical Properties and Strategic Considerations
Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid possesses a notable degree of steric bulk due to the Fmoc protecting group and the extended, substituted side chain. This necessitates a careful selection of coupling reagents and conditions to ensure complete and efficient amide bond formation. Furthermore, the solubility of this amino acid in standard SPPS solvents and the potential reactivity of the 4-methoxyphenyl group during cleavage are key factors to consider for a successful synthesis.
Solubility Profile
The solubility of Fmoc-protected amino acids is critical for efficient coupling. While most are readily soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), those with bulky side chains may exhibit limited solubility.[1][2][3] It is recommended to ensure complete dissolution of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid in the chosen solvent before initiating the coupling reaction. NMP is often preferred for its superior solvating power, especially for hydrophobic sequences.[4]
Table 1: General Solubility of Fmoc-Amino Acids in SPPS Solvents
Solvent
General Solubility of Fmoc-Amino Acids
Notes
DMF
Good to excellent for most Fmoc-amino acids.
Can degrade to dimethylamine, which may cause premature Fmoc deprotection.[2]
NMP
Good to excellent for most Fmoc-amino acids.
Higher solvating power than DMF, beneficial for hydrophobic sequences.[4]
DCM
Limited for many Fmoc-amino acids.
Generally not a primary solvent for coupling in Fmoc-SPPS.[1]
Note: Empirical determination of solubility for specific concentrations is recommended.
Optimized Coupling Protocols
The successful incorporation of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid hinges on robust activation of its carboxylic acid and efficient coupling to the N-terminal amine of the growing peptide chain. Given its steric hindrance, standard coupling protocols may require optimization. We present two highly effective methods.
Protocol 1: High-Efficiency Coupling using HCTU/DIPEA
Uronium/aminium salt-based coupling reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for sterically hindered amino acids.[5]
Workflow for HCTU Coupling
Caption: Workflow for HCTU-mediated coupling.
Step-by-Step Methodology:
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).[1]
Amino Acid Solution Preparation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid and 3-5 equivalents of HCTU in DMF.
Activation: Add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For challenging couplings, the reaction time can be extended.
Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. If the test is positive, a second coupling (double coupling) may be necessary.[6]
Protocol 2: Carbodiimide-Mediated Coupling using DIC/Oxyma
The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with an additive like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) provides a cost-effective and low-racemization coupling method.[7]
Workflow for DIC/Oxyma Coupling
Caption: Workflow for DIC/Oxyma-mediated coupling.
Step-by-Step Methodology:
Resin Preparation: Follow the same procedure as in Protocol 1.
Amino Acid Solution Preparation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid and 3-5 equivalents of OxymaPure in DMF.
Pre-activation: Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 10-15 minutes.
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
Monitoring: Perform a qualitative Kaiser test to monitor the reaction progress.
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).
Table 2: Comparison of Recommended Coupling Reagents
Coupling Reagent
Activation Mechanism
Advantages
Considerations
HCTU/DIPEA
Uronium salt-based
High coupling efficiency, rapid reaction times, suitable for sterically hindered amino acids.[5]
Higher cost compared to carbodiimides.
DIC/Oxyma
Carbodiimide-based
Cost-effective, low racemization, Oxyma is a non-explosive HOBt alternative.[7]
May require longer coupling times for difficult residues compared to uronium salts.
Cleavage and Deprotection: Addressing the 4-Methoxyphenyl Moiety
The final step in SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). The electron-rich 4-methoxyphenyl group of the amino acid side chain is generally stable to TFA. However, as with other electron-rich aromatic residues, it can be susceptible to alkylation by carbocations generated from protecting groups and the resin linker during cleavage.
To mitigate these potential side reactions, the use of scavengers in the cleavage cocktail is essential.
Recommended Cleavage Cocktail:
A standard and effective cleavage cocktail for most peptides, including those containing the 4-methoxyphenyl group, is:
TFA (Trifluoroacetic acid): The strong acid for cleavage.
TIS (Triisopropylsilane): An efficient carbocation scavenger.
H₂O (Water): Helps to hydrolyze ester linkages and solvate the peptide.
For peptides containing other sensitive residues such as Trp, Met, or Cys, a more comprehensive scavenger mixture may be required.
Cleavage Protocol:
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
Prepare the fresh cleavage cocktail.
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
Filter the resin and collect the filtrate containing the cleaved peptide.
Wash the resin with a small amount of fresh TFA.
Precipitate the peptide by adding the combined filtrate dropwise to a large volume of cold diethyl ether.
Centrifuge the ether suspension to pellet the peptide.
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and dissolved protecting group byproducts.
Dry the peptide pellet under vacuum.
Characterization and Quality Control
Following synthesis and cleavage, it is imperative to characterize the crude peptide to confirm its identity and assess its purity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.
HPLC: Reversed-phase HPLC is used to determine the purity of the crude peptide and for its purification. A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.
Mass Spectrometry: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.[9] The observed mass should correspond to the calculated theoretical mass of the peptide containing the (S)-2-amino-5-(4-methoxyphenyl)pentanoic acid residue. Tandem mass spectrometry (MS/MS) can be employed to confirm the peptide sequence through fragmentation analysis.[10]
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Incomplete Coupling
- Steric hindrance of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid.- Poor solubility of the amino acid.- Inefficient coupling reagent.
- Perform a double coupling.[6]- Ensure complete dissolution of the amino acid in NMP or DMF.[1][4]- Switch to a more potent coupling reagent like HATU.[5]- Increase coupling time and/or temperature.
Low Cleavage Yield
- Incomplete cleavage from the resin.
- Extend the cleavage time.- Ensure the use of a fresh, high-quality TFA.
Presence of Impurities in Mass Spectrum
- Side reactions during cleavage.- Deletion sequences from incomplete coupling.
- Ensure an adequate amount of scavenger (TIS) is used in the cleavage cocktail.- Optimize coupling conditions to ensure complete incorporation at each step.
Conclusion
The successful incorporation of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid into peptides via SPPS is readily achievable with careful consideration of its steric and electronic properties. By employing high-efficiency coupling reagents such as HCTU or the robust DIC/Oxyma combination, and by utilizing appropriate scavengers during cleavage, researchers can confidently synthesize novel peptides containing this valuable non-canonical amino acid. The protocols and considerations outlined in this guide provide a solid foundation for the development of next-generation peptide therapeutics and research tools.
References
A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem. [URL: available through search]
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [URL: available through search]
Solubility of Fmoc protected amino acids used in Project C.
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [URL: available through search]
p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science. [URL: available through search]
How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [URL: available through search]
Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors. NINGBO INNO PHARMCHEM CO.,LTD. [URL: available through search]
Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [URL: available through search]
Fmoc Solid Phase Peptide Synthesis. ChemPep. [URL: available through search]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [URL: available through search]
Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/26021617/]
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Molecules. [URL: available through search]
Fmoc-L-2-amino-5-phenylpentanoic acid. Chem-Impex. [URL: available through search]
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623348/]
Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [URL: available through search]
Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis. Polypeptide Group. [URL: available through search]
Mass spectrometry of peptides and proteins. The Ohio State University. [URL: available through search]
Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications. [URL: https://pubmed.ncbi.nlm.nih.gov/16575459/]
(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid. Advanced ChemBlocks Inc. [URL: available through search]
Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis. Benchchem. [URL: available through search]
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-resin-cleavage]
Fmoc Amino Acids for SPPS. AltaBioscience. [URL: available through search]
This Application Note is structured to address the specific synthetic challenges associated with 2-Amino-5-(4-methoxyphenyl)pentanoic acid (Amp) and its analogs in Fmoc Solid-Phase Peptide Synthesis (SPPS). Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specific synthetic challenges associated with 2-Amino-5-(4-methoxyphenyl)pentanoic acid (Amp) and its analogs in Fmoc Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
The incorporation of 2-Amino-5-(4-methoxyphenyl)pentanoic acid (Amp) —a non-natural, aromatic, hydrophobic amino acid—into peptide sequences presents unique challenges in SPPS. Often utilized in the synthesis of cyclic depsipeptides (e.g., AM-Toxins) or as a hydrophobic pharmacophore, Amp residues can induce significant inter-chain aggregation and steric hindrance , leading to incomplete Fmoc deprotection and deletion sequences. Furthermore, if Amp is part of a depsipeptide (ester-linked) backbone, standard piperidine treatments risk base-catalyzed aminolysis of the ester bond.
This guide details optimized deprotection protocols to maximize yield and purity, focusing on disaggregation strategies and ester-compatible bases .
Technical Background & Mechanism of Failure
The Chemical Moiety
Amp is an anisole-derivative amino acid. While the methoxyphenyl group itself is chemically stable to standard Fmoc deprotection conditions (base), its physiochemical properties drive the synthetic difficulties:
Hydrophobicity: The pentanoic acid side chain with a terminal methoxyphenyl group promotes strong hydrophobic collapse and
-sheet aggregation on the resin.
Steric Bulk: The side chain hinders the approach of the deprotection base to the N-terminal Fmoc group.
Electronic Activation: The electron-rich anisole ring makes the side chain susceptible to electrophilic attack (alkylation) during acidic cleavage, requiring specific scavenger optimization (discussed in Section 5).
Mechanism of Deprotection Failure
Standard Fmoc removal utilizes 20% piperidine in DMF.[1] Failure in Amp-containing peptides occurs via two primary pathways:
Aggregation-Induced Inaccessibility:
The hydrophobic Amp residues promote "hard" sequencing spots. The solvated resin collapses, preventing piperidine from reaching the N-terminus. This results in Fmoc-deletion sequences (Des-Fmoc peptide).
Depsipeptide Aminolysis (Context-Specific):
If Amp is adjacent to an ester bond (common in AM-Toxin synthesis), the nucleophilic piperidine can attack the ester carbonyl, cleaving the peptide backbone or forming a diketopiperazine (DKP).
Visualizing the Challenge
The following diagram illustrates the kinetic competition between successful deprotection and aggregation/side-reactions.
Figure 1: Kinetic competition in Fmoc deprotection of Amp-containing peptides. Aggregation blocks the reaction, while ester linkages risk side reactions.
Optimized Deprotection Strategies
We define three protocols based on the peptide's structural context.
Strategy A: The "Power" Protocol (Standard Linear Peptides)
Use Case: Linear peptides containing Amp where aggregation is the primary concern.
Mechanism: Uses a stronger, non-nucleophilic base (DBU) to drive deprotection and elevated temperature to disrupt aggregation.
Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 20% Piperidine in DMF.
Temperature: 60°C (Microwave) or 50°C (Conventional heating).
Rationale: DBU is a stronger base than piperidine, accelerating proton abstraction from the Fmoc group even in sterically hindered environments.
Strategy B: The "Mild" Protocol (Depsipeptides/Ester-Containing)
Use Case: Peptides where Amp is linked via an ester bond or is adjacent to base-sensitive moieties (e.g., Asp-Gly sequences prone to aspartimide).
Mechanism: Uses lower base concentration and short contact times to favor deprotection over aminolysis.
Reagent: 20% Piperidine in DMF (No DBU).
Additive: 0.1 M HOBt (Hydroxybenzotriazole).
Temperature: Room Temperature (Strictly).
Rationale: HOBt suppresses aspartimide formation and lowers the effective pH slightly, protecting sensitive ester bonds while maintaining deprotection efficiency.
Strategy C: The "Solvation" Protocol (Extreme Aggregation)
Use Case: Long sequences (>20 AA) with multiple Amp residues.
Mechanism: Modifies the solvent environment to physically disrupt beta-sheets.
Reagent: 20% Piperidine in NMP (N-Methyl-2-pyrrolidone) or DMF/DCM (1:1).
Wash: Wash resin with DMF (4 x 10 mL) to remove all traces of DBU.
Critical: DBU traces can cause racemization of the incoming activated amino acid (especially Cys or His).
Protocol 2: Manual "Ester-Safe" Deprotection (Strategy B)
Required for AM-Toxin analogs or depsipeptides.
Materials:
Fritted glass reaction vessel.
Deprotection Cocktail: 20% Piperidine + 0.1M HOBt in DMF.[2]
Step-by-Step:
Swell Resin: Pre-swell in DCM (20 min) then wash with DMF.
Short Cycle 1:
Add Cocktail. Agitate for 3 minutes .
Drain immediately. (This removes the bulk of Fmoc without prolonged base exposure).
Short Cycle 2:
Add Cocktail. Agitate for 5-7 minutes .
Drain.
Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).
Note: If the test is not strongly positive, repeat Short Cycle 2 rather than extending time.
Wash: Extensive washing with DMF (5 x 1 min) and DCM (2 x 1 min) to remove piperidine.
Comparative Data & Reagent Selection
Feature
Standard (20% Pip)
High-Power (Pip + DBU)
Mild (Pip + HOBt)
Deprotection Speed
Moderate
Very Fast
Slow-Moderate
Aggregation Breaking
Low
High
Low
Ester Stability
Risk of Aminolysis
Unsafe (Cleaves Esters)
High (Protective)
Aspartimide Risk
High
High
Low (Suppressed)
Rec. for Amp Peptides
Only for short seqs
Best for Linear/Hydrophobic
Best for Depsipeptides
Critical Post-Synthesis Note: Acid Cleavage
While this guide focuses on Fmoc deprotection, the methoxyphenyl group of Amp dictates the final cleavage strategy.
Risk: The electron-rich anisole ring acts as a nucleophile. During TFA cleavage, t-butyl cations (from protecting groups) can permanently alkylate the Amp aromatic ring.
Solution: You MUST use a scavenger-rich cleavage cocktail.
Recommended Cocktail:Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5) or TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5).
Avoid: Cocktails containing only water/TFA.
References
Mihara, H., et al. (1986).[3] Syntheses of AM-Toxin I Analogs Containing a Lower or Higher Homolog of L-2-Amino-5-(p-methoxyphenyl)pentanoic Acid. Chemistry Letters. Link
Wade, J. D., et al. (2000). Use of DBU for the deprotection of Fmoc-peptides containing difficult sequences. Journal of Peptide Science. Link
Coin, I., et al. (2007). Depsipeptides: Synthesis and Applications. Nature Protocols. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
CEM Corporation. (2020). Microwave SPPS Application Notes: Handling Hydrophobic Sequences. Link
manual vs automated synthesis with Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Application Note: Optimizing Incorporation of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid in Solid-Phase Peptide Synthesis Introduction The incorporation of non-canonical amino acids like Fmoc-(S)-2-amino-5-(4-met...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimizing Incorporation of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid in Solid-Phase Peptide Synthesis
Introduction
The incorporation of non-canonical amino acids like Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid (CAS: 959578-11-1) is a critical strategy in peptidomimetic drug design.[1] This residue, structurally homologous to tyrosine but with an extended propyl linker and a methoxy-capped aromatic ring, introduces unique steric bulk and hydrophobicity.[1] These properties enhance proteolytic stability and membrane permeability but present significant challenges during Solid-Phase Peptide Synthesis (SPPS).[1]
The Core Dilemma:
Researchers often face a trade-off. Manual synthesis offers granular control and conservation of this expensive building block but suffers from inter-operator variability. Automated synthesis ensures reproducibility and leverages microwave heating to overcome the aggregation induced by the hydrophobic side chain, yet typically requires higher reagent excesses.
This guide provides a scientifically grounded comparison and detailed protocols for both approaches, ensuring high-purity synthesis of Fmoc-Amp-OH containing peptides.
Chemical & Physical Properties
Understanding the physicochemical profile of Fmoc-Amp-OH is prerequisite to successful coupling.
Property
Description
Impact on Synthesis
Backbone
Pentanoic acid (Norvaline derivative)
Flexible alkyl chain increases entropic penalty during folding/coupling.[1]
Side Chain
-(CH2)3-(4-Methoxyphenyl)
High hydrophobicity promotes on-resin aggregation (β-sheet formation).[1]
Electronic
Electron-rich Anisole ring
Susceptible to electrophilic aromatic substitution during TFA cleavage if scavengers are insufficient.[1]
Solubility
Moderate in DMF; High in NMP
May require NMP or DCM/DMF mixtures for high-concentration stock solutions.[1]
Strategic Decision Matrix
Before initiating synthesis, use the following logic flow to select the optimal methodology.
Figure 1: Decision matrix for selecting synthesis modality based on scale, material availability, and sequence complexity.
Detailed Protocols
Protocol A: Manual Synthesis (The "Precision" Method)
Best for: Small scale (<0.1 mmol), limited AA stock, or when real-time monitoring is required.[1]
Reagents:
Activator: HATU (0.5 M in DMF) or DIC/Oxyma Pure.[1]
Additive: If the peptide contains Cys or Met, add 2.5% EDT (Ethanedithiol) or DODT.[1]
Time: 2–3 hours at Room Temperature.
Precipitation: Cold Diethyl Ether.
Critical QC Check:
Analyze via RP-HPLC using a C18 column. The hydrophobic side chain of Fmoc-Amp-OH will significantly increase the retention time compared to the parent sequence.
Quantitative Comparison
Parameter
Manual Synthesis
Automated (Microwave)
Reagent Excess
1.2 – 1.5 equivalents
4.0 – 5.0 equivalents
Coupling Time
2 – 4 hours
2 – 5 minutes
Labor Intensity
High (Constant attention)
Low (Walk-away)
Coupling Efficiency
Variable (Operator dependent)
>99% (Thermal energy driven)
Solvent Usage
Low
High (System priming/washing)
Recommended For
< 500 mg AA stock available
Routine production / Long peptides
Synthesis Workflow Diagram
Figure 2: Comparative workflow showing the "Check-and-Correct" loop of manual synthesis versus the linear "Power-Through" approach of automated microwave synthesis.
References
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society. Link[1]
Collins, J. M., et al. (2014).[1] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters. Link[1]
Behrendt, R., et al. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link[1]
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid before handling.
microwave-assisted synthesis using Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Incorporating Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic Acid Executive Summary This application note details the optimized protocol for the incor...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Incorporating Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic Acid
Executive Summary
This application note details the optimized protocol for the incorporation of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid (referred to herein as Fmoc-Ampp-OH ) into peptide sequences using microwave-assisted solid-phase peptide synthesis (MW-SPPS).
Fmoc-Ampp-OH is a non-canonical amino acid (NCAA) structurally analogous to phenylalanine but features an extended aliphatic linker (pentanoic acid vs. propanoic acid) and an electron-donating methoxy substituent on the aromatic ring. These structural features introduce specific synthetic challenges:
Steric Bulk & Hydrophobicity: The extended side chain increases the hydrodynamic radius, potentially slowing diffusion into the resin matrix.
Aggregation Potential: Hydrophobic clustering of the side chains can lead to on-resin aggregation, causing incomplete coupling (deletion sequences).
Electronic Sensitivity: The 4-methoxyphenyl group creates an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution (alkylation) by carbocations during acidic cleavage if scavengers are insufficient.
This guide leverages microwave irradiation to overcome kinetic barriers and aggregation while employing specific cleavage cocktails to preserve the chemical integrity of the aromatic side chain.
Strategic Rationale: Why Microwave?
Conventional room-temperature SPPS often fails with hydrophobic NCAAs due to inter-chain hydrogen bonding (β-sheet formation) which collapses the resin network. Microwave irradiation addresses this via two mechanisms:
Dipolar Polarization: Direct coupling of microwave energy to the peptide backbone and polar solvents (DMF/NMP) generates rapid internal heating, disrupting chain aggregation and exposing the N-terminal amine.
Arrhenius Kinetics: Elevated temperatures (typically 75°C–90°C) significantly increase the rate constant of the acylation reaction, allowing the bulky Fmoc-Ampp-OH to couple efficiently before side reactions (like aspartimide formation or racemization) occur.
PEG-based resins preferred for microwave swelling.
Activator
DIC (Diisopropylcarbodiimide)
Carbodiimide activator; low racemization risk.
Additive
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
Suppresses racemization; superior to HOBt at high temps.
Solvent
DMF (Dimethylformamide)
Main solvent; high dipole moment for MW heating.
Deprotection
20% Piperidine in DMF + 0.1M Oxyma
Oxyma prevents aspartimide formation during deprotection.
Cleavage
TFA / TIS / DODT / Water
Critical: DODT/TIS required to scavenge cations.[1][2]
Protocol 1: Resin Preparation & Swelling
Rationale: PEG-based resins (e.g., ChemMatrix, TentaGel) are recommended over polystyrene (PS) for hydrophobic sequences involving Fmoc-Ampp-OH, as they maintain better solvation under microwave conditions.
Weigh Resin: Calculate resin amount for 0.1 mmol scale (e.g., if loading is 0.5 mmol/g, use 200 mg).
Wash: Place resin in the reaction vessel. Wash with DCM (3 x 5 mL) to remove manufacturing contaminants.
Swelling: Add DMF (5 mL) and allow to swell for 15 minutes at Room Temperature (RT).
Note: Microwave heating is not necessary for initial swelling, but ensure the resin flows freely before starting the cycle.
Protocol 2: Microwave Coupling Cycle
Expert Insight: For this specific NCAA, we utilize a DIC/Oxyma activation scheme. Unlike onium salts (HATU/HBTU) which require a base (DIEA) and can induce racemization at high temperatures via base-catalyzed proton abstraction, DIC/Oxyma creates a neutral pH environment, preserving the chirality of the Fmoc-Ampp-OH alpha-carbon.
Step-by-Step Cycle
A. Fmoc Deprotection
Reagent: 20% Piperidine in DMF (w/ 0.1M Oxyma Pure).
Microwave Condition:
Stage 1: 75°C for 30 seconds (Initial burst).
Stage 2: 75°C for 180 seconds (Main deprotection).
Wash: DMF (4 x 5 mL).
B. Coupling of Fmoc-Ampp-OH
Stoichiometry: Use 4.0 equivalents relative to resin loading. (e.g., 0.4 mmol AA for 0.1 mmol resin).
Activation Cocktail:
Amino Acid (0.2 M in DMF)
Oxyma Pure (0.2 M in DMF) – 4.0 eq
DIC (0.2 M in DMF) – 4.0 eq
Pre-activation: Combine AA and Oxyma first, then add DIC. Allow to react for 2 minutes before adding to resin.
Microwave Condition:
Temperature: 75°C.
Time: 10 minutes.
Power: Dynamic (typically 30–50W depending on instrument).
Note: Do not exceed 75°C. While standard AAs can withstand 90°C, the extended side chain and electron-rich ring of Ampp warrant a slightly gentler thermal profile to prevent side-chain degradation.
Wash: DMF (4 x 5 mL).
C. Capping (Optional but Recommended)
If the sequence is >15 residues, perform acetylation (Acetic Anhydride/DIEA/DMF) after the Fmoc-Ampp-OH coupling to terminate any unreacted chains.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the microwave synthesis cycle, highlighting the critical decision points for the Fmoc-Ampp-OH residue.
Figure 1: Microwave SPPS Cycle adapted for Fmoc-Ampp-OH. Note the modified temperature and time (Blue Node) for the specific NCAA to ensure coupling efficiency without degradation.
Protocol 3: Cleavage & Isolation (Critical)
The 4-methoxyphenyl group is an electron-donating group (EDG) . This activates the phenyl ring, making it a nucleophile. During cleavage, the removal of protecting groups (like t-Butyl, Trityl, Pbf) generates highly reactive carbocations.[1] Without adequate scavengers, these cations will permanently alkylate the Ampp aromatic ring, increasing the mass by +56 Da (t-Butyl) and ruining the yield.
Cleavage Cocktail (Reagent K derivative):
TFA (Trifluoroacetic acid): 82.5%
Phenol: 5% (Protects Tyr/Ampp rings)
Water: 5% (Scavenges t-butyl cations)
Thioanisole: 5% (Accelerates removal of Pbf/Pmc)
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Crucial for electron-rich aromatics; superior to EDT).
Procedure:
Pre-chill the cleavage cocktail to 0°C.
Add cocktail to the resin (10 mL per gram of resin).
Allow to react at Room Temperature for 2–3 hours. (Do not heat the cleavage step).
Filter resin and precipitate filtrate into cold Diethyl Ether.
Centrifuge, decant, and wash pellet 3x with cold ether.
Troubleshooting & Optimization
Issue
Observation (LC-MS)
Root Cause
Solution
Incomplete Coupling
Mass = Target - [Ampp]
Steric hindrance of pentanoic chain.
Double Couple: Repeat the coupling step at 75°C for 10 min. Do not increase temp.
Racemization
Split peaks with identical mass.
Base-catalyzed proton abstraction.
Ensure no DIEA/NMM is used in coupling. Stick to DIC/Oxyma.
Ring Alkylation
Mass = Target + 56, +106, etc.
Scavenger failure.
Increase DODT or TIS concentration. Ensure cocktail is fresh.
Aspartimide
Mass = Target - 18
Over-heating of Asp-Gly/Asp-Asn sequences.
Add 0.1M Oxyma to the deprotection solution (Piperidine).
References
Collins, J. M., et al. (2014). "Microwave-Enhanced Solid-Phase Peptide Synthesis." Organic Process Research & Development. Link
CEM Corporation. (n.d.). "Microwave Peptide Synthesis: Application Notes for Hydrophobic Residues." CEM Library. Link
Biotage. (n.d.). "Peptide Synthesis of Non-Natural Amino Acids." Biotage Applications. Link
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6] Chemical Reviews. (Reference for scavenger selection for electron-rich aromatics). Link
Chem-Impex International. (Catalog). "Fmoc-L-2-amino-5-phenylpentanoic acid derivatives." (Structural reference). Link
improving coupling efficiency of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Case ID: OPT-5-PHE-OMe Status: Open for Optimization Expert Level: Senior Application Scientist Executive Summary: The Challenge of Hydrophobic Bulk Welcome to the technical support hub for Fmoc-(S)-2-amino-5-(4-methoxyp...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OPT-5-PHE-OMe
Status: Open for Optimization
Expert Level: Senior Application Scientist
Executive Summary: The Challenge of Hydrophobic Bulk
Welcome to the technical support hub for Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid .
While this non-canonical amino acid is structurally similar to Homotyrosine or Phenylalanine, it presents a unique synthetic challenge: Hydrophobic Collapse . The extended propyl linker combined with the methoxy-phenyl group creates a significant hydrophobic surface area. When assembled on a solid support, this residue drives inter-chain aggregation (β-sheet formation), causing the resin to "shrink" and solvating solvent to be excluded from the active site.
This guide moves beyond basic protocols to provide a self-validating system for coupling this difficult residue with >99% efficiency.
Module 1: Diagnostic & Mechanism
Why is Coupling Failing?
Before changing reagents, diagnose the root cause. Failure with this residue is rarely due to the electronic deactivation of the carboxylic acid. It is almost exclusively due to Steric Shielding and On-Resin Aggregation .
The "Hydrophobic Wall": As the peptide chain grows, the hydrophobic side chains of this residue interact with neighbors, extruding the polar solvent (DMF) and preventing the activated amino acid from reaching the N-terminus.
Kinetics vs. Thermodynamics: Standard coupling (HBTU/DIPEA) is kinetically too slow to overcome this aggregation barrier before the activated ester hydrolyzes or racemizes.
Visualization: The Troubleshooting Logic
The following decision tree outlines the logical flow for optimizing this specific coupling.
Figure 1: Logical decision tree for troubleshooting coupling failures of hydrophobic non-canonical amino acids.
Module 2: Reagent Selection & Chemistry
To improve efficiency, we must move away from "standard" conditions. The following table contrasts the effectiveness of coupling systems specifically for this hydrophobic residue.
Coupling System
Efficiency Rating
Risk Factor
Recommendation
HBTU / DIPEA
Low
High (Aggregation)
Avoid. Kinetics are too slow for this bulky residue; leads to deletion sequences.
HATU / DIPEA
High
Medium (Racemization)
Use with Caution. Excellent activation, but the basic environment (DIPEA) can cause racemization of the activated ester if coupling is prolonged (>1 hr).
DIC / Oxyma Pure
Superior
Low
Preferred. The neutral pH environment minimizes racemization. Oxyma generates a highly reactive ester that penetrates hydrophobic pockets better than OBt esters [1].
COMU / DIPEA
Very High
Low
Alternative. Combines the power of uronium salts with the safety/efficiency of Oxyma. Excellent for microwave use.
Module 3: Validated Experimental Protocols
Protocol A: The "Solvation" Method (Room Temperature)
Best for: Synthesizers without heating capabilities or sequences sensitive to heat (e.g., Cys, His).
The Logic: We use NMP (N-methyl-2-pyrrolidone) instead of DMF because it has better solvating power for hydrophobic aggregates. We use DIC/Oxyma to maintain a neutral pH, preventing base-catalyzed side reactions during the extended coupling time.
Resin Preparation: Swell resin in DCM (not DMF) for 20 minutes to fully expand the polystyrene matrix. Wash 3x with NMP.
Activation:
Dissolve Fmoc-AA (4.0 eq) and Oxyma Pure (4.0 eq) in NMP.
Pre-activation: Allow to react for 2 minutes before adding to the resin.
Coupling:
Add mixture to resin.
Agitate for 60 minutes .
Drain and Repeat (Double Couple): This is mandatory. Fresh reagents are required to drive the equilibrium to completion.
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/aggregates) or micro-cleavage LCMS.
Protocol B: The "Thermodynamic" Method (Microwave)
Best for: The highest possible yield and "difficult sequences."
The Logic: Microwave energy (dielectric heating) directly disrupts the hydrophobic aggregates (beta-sheets) formed by the methoxyphenyl pentanoic acid side chains, making the N-terminus accessible [2].
Reagents:
Amino Acid: 0.2 M in DMF.
Activator: 0.5 M COMU (or HATU) in DMF.
Base: 2.0 M DIPEA in NMP (NMP acts as a boiling point elevator and solvent improver).
Cycle Parameters:
Temperature: 75°C.
Power: 30-50 Watts (Dynamic).
Time: 5 minutes (Single coupling is often sufficient, but double coupling guarantees success).
Safety Note: Do not use HBTU/HCTU at these temperatures; they degrade rapidly.
Module 4: Frequently Asked Questions (FAQs)
Q1: The coupling looks complete, but I see a +102 Da mass impurity. What is it?
Answer: This is likely a Valeric Acid truncation or insertion artifact if you are using generic "Pentanoic acid" reagents, but if you see a + mass corresponding to the solvent, check for Tetramethylguanidinium capping . If using HATU/HBTU with slow coupling, the uronium moiety can couple to the N-terminus (capping it).
Fix: Switch to DIC/Oxyma (Protocol A) which cannot form this guanidinium byproduct.
Q2: The final peptide is insoluble. How do I purify it?
Answer: The methoxyphenyl pentanoic acid residue is highly lipophilic.
Fix: Dissolve the crude peptide in HFIP (Hexafluoroisopropanol) or Formic Acid before adding water/acetonitrile for HPLC. If it precipitates on the column, use a C4 column instead of C18 and heat the column to 60°C.
Q3: Can I use "Magic Mixture" for this coupling?
Answer: Yes. A mixture of DCM:DMF:NMP (1:1:1) is excellent for disrupting aggregation during the coupling of this residue.[2] However, ensure your synthesizer plumbing is compatible with DCM (swelling of tubing).
Q4: Is the methoxy group stable during TFA cleavage?
Answer: Generally, yes.[3] However, the electron-rich ring can act as a "trap" for carbocations (like t-butyl cations from protecting groups).
Fix: Use a scavenger-rich cleavage cocktail: TFA / TIS / Water / DODT (92.5 : 2.5 : 2.5 : 2.5) . The DODT/TIS will scavenge cations before they can alkylate the methoxy-phenyl ring.
References
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
Collins, J. M., et al. (2014). "Microwave-Enhanced Solid-Phase Peptide Synthesis." CEM Corporation / Springer Protocols.
Albericio, F., & Tulla-Puche, J. (2008). "The Power of Solvation: Chemical Tools to Break the Aggregation of Difficult Sequences." CRC Press.
preventing racemization of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid during synthesis
Technical Support Center: Chiral Integrity in Peptide Synthesis Topic: Preventing Racemization of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid For Inquiries Contact: Lead Application Scientist: Dr. Gemini Support P...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chiral Integrity in Peptide Synthesis
Topic: Preventing Racemization of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
For Inquiries Contact:
Lead Application Scientist: Dr. Gemini
Support Portal:
Document Version: 1.0 (February 2026)
Introduction: The Critical Challenge of Stereochemical Purity
Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid is a valuable non-canonical amino acid derivative, structurally related to homophenylalanine, used to introduce unique structural motifs into peptides for therapeutic and research applications.[1] However, its utility is contingent upon maintaining its (S)-enantiomeric purity throughout solid-phase peptide synthesis (SPPS).
Racemization, the conversion of a pure enantiomer into a mixture of both L- and D-isomers, is a significant side reaction during peptide bond formation.[2] This loss of stereochemical integrity can yield diastereomeric peptide impurities that are often difficult to separate and can drastically alter or eliminate the peptide's biological activity.[3] The primary mechanism of racemization for N-protected amino acids during coupling involves the activation of the carboxyl group, which increases the acidity of the α-hydrogen. A base can then abstract this proton, leading to the formation of a planar, achiral enolate or a related oxazolone intermediate, which can be re-protonated from either face to yield a mixture of enantiomers.[4][5][6]
This guide provides in-depth troubleshooting advice and optimized protocols to mitigate racemization when incorporating Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid into your peptide sequence.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses common issues encountered by researchers and provides targeted solutions based on established chemical principles.
Question 1: I'm observing significant diastereomeric impurities after incorporating Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid. What are the most likely causes during the coupling step?
Answer: The coupling step, where the amino acid's carboxyl group is activated to form a peptide bond, is the most critical stage for racemization.[7][8][9] Several factors in your coupling protocol are likely contributing to this issue:
Coupling Reagent & Additive Choice: The combination of your coupling reagent and any additives is paramount. Using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) without a racemization-suppressing additive is a primary cause of epimerization.[10] These additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), react with the activated amino acid to form an active ester intermediate that is less prone to racemization.[6][11]
Base Selection: The base used during coupling plays a dual role: it neutralizes the protonated amine of the growing peptide chain and facilitates the activation of the incoming amino acid. Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are highly effective at deprotonation but can significantly accelerate α-proton abstraction from the activated amino acid, leading to increased racemization.[11][12]
Pre-activation Time: Allowing the mixture of the Fmoc-amino acid, coupling reagent, and base to stand for an extended period before adding it to the resin (prolonged pre-activation) increases the concentration of the highly reactive, racemization-prone intermediate (e.g., oxazolone), leading to a greater loss of chiral purity.[12]
Reaction Temperature: Elevated temperatures increase the rate of all chemical reactions, including racemization.[3] Performing couplings at elevated temperatures to overcome steric hindrance can exacerbate epimerization.
Caption: Mechanism of racemization via an achiral oxazolone intermediate.
Question 2: What is the optimal combination of coupling reagents, additives, and bases to minimize racemization for this amino acid?
Answer: The goal is to achieve efficient coupling while minimizing the lifetime of racemization-prone intermediates. Based on extensive studies, certain combinations are superior for preserving chiral integrity.
Top Recommendation: Use a carbodiimide with a high-efficiency additive and a sterically hindered base. The combination of DIC/Oxyma with 2,4,6-collidine (TMP) is an excellent choice. Oxyma is highly effective at suppressing racemization and is a non-explosive, safer alternative to HOBt.[3][11] TMP is a weak, sterically hindered base that minimizes the risk of α-proton abstraction.[8][11]
Alternative High-Performance Reagents: Modern uronium/aminium and phosphonium salt reagents can also provide excellent results when paired correctly.
COMU: This third-generation uronium reagent has shown exceptional performance in reducing racemization, especially when combined with a hindered base like TMP or 2,6-dimethylpyridine (DMP).[8][9]
HATU/HCTU: These are highly efficient coupling reagents. However, they must be used with a weaker base like N-methylmorpholine (NMM) or a hindered base like TMP to avoid significant racemization. Avoid using them with DIPEA if racemization is a concern.[13][14]
The following table summarizes recommended systems for minimizing racemization:
Highly efficient but requires careful base selection. Avoid DIPEA.[13][15]
PyBOP
(Internal)
NMM / TMP
Low to Moderate
Good phosphonium-based alternative. Avoid DIPEA.[14]
DIC / HBTU
(None) / HOBt
DIPEA
High
Not recommended for racemization-prone residues.
Question 3: Can the Fmoc deprotection step cause racemization?
Answer: Generally, the coupling of the incoming amino acid is the primary source of racemization. The standard Fmoc deprotection step using piperidine is less likely to cause significant racemization of internal residues in the peptide chain.[8]
However, there is one important exception: the C-terminal amino acid attached to the resin is more susceptible to base-catalyzed epimerization, especially with prolonged or repeated exposure to piperidine over many cycles. If Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid is your C-terminal residue, this risk increases. To mitigate this, consider using a 2-chlorotrityl chloride (2-CTC) resin, which allows for very mild cleavage conditions and has been shown to reduce side reactions.[6]
Caption: Troubleshooting workflow for racemization in peptide synthesis.
Optimized Experimental Protocols
Protocol 1: Low-Racemization Coupling Cycle
This protocol is designed to minimize racemization during the incorporation of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid.
Deprotection:
Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 5 minutes.
Drain, and repeat with fresh 20% piperidine in DMF for 10 minutes.
Wash the resin thoroughly with DMF (6 x 1 min) to ensure complete removal of piperidine.
Amino Acid Activation and Coupling (Minimal Pre-activation):
In a separate vessel, dissolve 3 equivalents of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid and 3 equivalents of Oxyma Pure® in DMF.
Add 6 equivalents of 2,4,6-collidine (TMP) to the solution and agitate briefly.
Immediately add 3 equivalents of DIC to the mixture.
CRITICAL: Transfer the complete activation mixture to the washed resin without delay (pre-activation time < 2 minutes).
Reaction and Washing:
Allow the coupling reaction to proceed for 2 hours at room temperature.
Drain the reaction vessel and wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
Perform a Kaiser test to confirm reaction completion. If incomplete, a second coupling may be required.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a method to quantify the level of racemization in your final, cleaved peptide.
Peptide Hydrolysis:
Lyophilize a small sample (approx. 1 mg) of your purified peptide.
Add 500 µL of 6N HCl to the sample.
Heat the sample at 110°C for 24 hours in a sealed, evacuated tube.
Sample Preparation:
After hydrolysis, cool the sample and evaporate the HCl under vacuum.
Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer (e.g., 0.1% TFA in water).
Chiral HPLC Analysis:
Inject the sample onto a chiral HPLC column (e.g., a CROWNPAK® or CHIRALPAK® series column suitable for amino acid enantiomers).
Separate the D- and L-amino acids using an appropriate mobile phase as recommended by the column manufacturer.
Quantify the peak areas for the (S)- and (R)-enantiomers of 2-amino-5-(4-methoxyphenyl)pentanoic acid to determine the percentage of racemization.
Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid susceptible to racemization?A: Amino acids with aryl side chains, like this homophenylalanine derivative, can be more prone to racemization. The phenyl ring can help stabilize the planar enolate intermediate that forms upon α-proton abstraction, thereby lowering the energy barrier for its formation and increasing the likelihood of racemization compared to simple aliphatic amino acids.[5]
Q2: My peptide sequence is aggregating, forcing me to use higher temperatures. How can I couple this amino acid without causing racemization?A: This is a common challenge. If high temperatures are unavoidable, it is absolutely critical to use an optimized, low-racemization reagent combination like COMU/TMP or DIC/Oxyma/TMP . You may also consider performing the coupling at a lower temperature (e.g., 0°C) for a longer duration to see if the reaction can proceed to completion without heat.
Q3: Are there alternatives to Fmoc chemistry if racemization remains a persistent issue?A: Yes, Boc-based solid-phase peptide synthesis (Boc-SPPS) is a well-established alternative. In Boc-SPPS, the N-terminal protecting group is removed under acidic conditions (TFA), and the coupling step is typically performed under neutral conditions, which can sometimes reduce the risk of base-catalyzed racemization.[16] However, Boc chemistry requires harsher final cleavage conditions (e.g., liquid HF) and has its own set of potential side reactions.
References
peptide racemization mechanism converts an enantiomer into its mirror image - uisxat.wiki. (2024, June 4). uisxat.wiki. Retrieved February 15, 2026, from [Link]
Yusof, N. S. M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. MDPI. Retrieved February 15, 2026, from [Link]
Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(12), 2139-45. PubMed. Retrieved February 15, 2026, from [Link]
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 15, 2026, from [Link]
Subashchandrabose, C., & Ganesan, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Research in Pharmacy and Chemistry, 1(3), 665-680. Retrieved February 15, 2026, from [Link]
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved February 15, 2026, from [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]
Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5368. PMC. Retrieved February 15, 2026, from [Link]
racemization in peptide synthesis racemization - gccngo.wiki. (n.d.). gccngo.wiki. Retrieved February 15, 2026, from [Link]
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. Luxembourg Bio Technologies. Retrieved February 15, 2026, from [Link]
Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Retrieved February 15, 2026, from [Link]
Kaiser, T., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Tetrahedron Letters, 37(8), 1181-1184. Semantic Scholar. Retrieved February 15, 2026, from [Link]
Han, Y., et al. (2007). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Organic Letters, 9(1), 157-60. PMC. Retrieved February 15, 2026, from [Link]
overcoming steric hindrance in Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid coupling
Ticket #5920: Overcoming Steric Hindrance in Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic Acid Coupling Status: Open Priority: High Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #5920: Overcoming Steric Hindrance in Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic Acid Coupling
Status: Open
Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulty coupling Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid . While this amino acid is not
-disubstituted (like Aib), its extended hydrophobic side chain () creates a unique "hydrophobic shield." This often leads to on-resin aggregation rather than pure steric clash at the reaction center. The failure is likely due to the peptide chain collapsing on itself, preventing the active ester from reaching the N-terminus.
This guide moves beyond standard HBTU/DIEA protocols, which are insufficient for this derivative, and prescribes a Chaotropic Coupling Strategy using Oxyma Pure/DIC and optimized solvation.
Part 1: The Diagnostic Phase (Why is it failing?)
Before changing reagents, we must diagnose the type of hindrance.
Q1: Is the issue steric bulk or aggregation?
Steric Bulk: Occurs if the previous amino acid on the resin is bulky (e.g., N-methyl, Val, Ile, Thr). The nucleophile is physically blocked.
Aggregation (Most Likely): This specific amino acid is highly hydrophobic.[1][2] If your sequence contains other hydrophobic residues (Leu, Phe, Val), the peptide chains on the resin are likely forming
-sheets (inter-chain hydrogen bonds), effectively "gelling" the resin and expelling the solvent.
Q2: Why did my standard HBTU/DIEA coupling fail?
HBTU/DIEA generates a guanidinium byproduct that can cap the N-terminus if the reaction is slow. Furthermore, HBTU activation is often too short-lived (half-life < 10 min) to penetrate aggregated resin sites. You need a reagent that maintains a steady concentration of active ester over a longer period.
Part 2: The Solution (Reagent & Protocol Optimization)
The Gold Standard: Oxyma Pure / DIC
We recommend switching to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC (Diisopropylcarbodiimide) .
Why? Unlike HATU, this mixture is not base-driven (no DIEA required during activation), reducing the risk of base-catalyzed epimerization (racemization) of your chiral center.
Mechanism: Oxyma intercepts the unstable O-acylisourea formed by DIC, creating a stable yet highly reactive Oxyma-ester. This ester is less prone to oxazolone formation (the main pathway for loss of chirality).
Comparative Reagent Data
Feature
HBTU / DIEA
HATU / HOAt / DIEA
Oxyma Pure / DIC
Reactivity
Moderate
Very High
High
Epimerization Risk
Moderate
Low (if base controlled)
Lowest
Solubility
Good in DMF
Good in DMF
Excellent in DMF/NMP
Safety
Irritant
Explosive properties (HOAt)
Safe (Non-explosive)
Best Use
Standard AAs
Cyclization / Hard Couplings
Hindered / Aggregating AAs
Part 3: Troubleshooting Workflows (Visualized)
Diagram 1: The "Rescue Protocol" Decision Tree
Follow this logic flow to salvage the synthesis.
Caption: Logical workflow for troubleshooting difficult couplings of hydrophobic amino acids.
Part 4: Detailed Protocols
Protocol A: The "Chaotropic" Coupling (Recommended)
This protocol uses NMP to disrupt aggregation and Oxyma for safe activation.
Resin Preparation:
Wash resin 3x with DCM (Dichloromethane) to expand the matrix.
Wash 3x with NMP (N-methyl-2-pyrrolidone) . Note: NMP is superior to DMF for hydrophobic sequences.
Activation Cocktail (Prepare immediately before use):
Amino Acid: 5.0 equivalents
Oxyma Pure: 5.0 equivalents
DIC: 5.0 equivalents
Solvent: Dissolve in minimum NMP (0.1 - 0.2 M concentration).
Swell resin in this mixture for 30 minutes at 45°C before adding coupling reagents.
Perform coupling using HATU (4 eq) / HOAt (4 eq) / DIEA (8 eq) in this solvent mixture.
Part 5: Mechanism of Action
Understanding why Oxyma works is crucial for trusting the protocol.
Caption: Oxyma Pure intercepts the unstable O-Acylisourea, preventing racemization (Oxazolone path) and ensuring efficient coupling.
FAQ: Common User Questions
Q: Can I use HATU instead?A: Yes, but with caution. HATU is extremely powerful but requires a base (DIEA). The combination of high activation and base can remove the
-proton of your amino acid, leading to epimerization. If you use HATU, use exactly 0.9 equivalents of base relative to the amino acid to ensure no free base exists.
Q: My resin looks like a "sticky clump." What happened?A: This is "hydrophobic collapse."[1] The peptide chains have aggregated.[1][2][5] Do not proceed. Wash the resin with DCM, then THF, then NMP. If it remains clumped, use Protocol B (Magic Mixture) .
Q: Should I use a pseudoproline?A: Pseudoprolines are excellent for breaking aggregation, but they must be inserted into the sequence (usually replacing Ser/Thr/Cys). Since you are struggling to couple this specific residue, a pseudoproline would only help if it were placed before this residue (i.e., later in the synthesis direction, which is N-to-C, but SPPS is C-to-N). Therefore, pseudoprolines are likely not applicable at this exact step unless the previous AA on the resin is Ser/Thr.
References
Albericio, F., & El-Faham, A. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion and with Less Epimerization. Organic Letters.
CEM Corporation. (2020). CarboMAX: Enhanced Coupling at Elevated Temperatures. Technical Note.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Biotage. (2023).[5] How to synthesize hydrophobic peptides - Choosing the Right Solvent.
optimizing HATU vs DIC coupling for methoxyphenyl pentanoic acid derivatives
Technical Support Center: Coupling Optimization for Methoxyphenyl Pentanoic Acids Executive Summary Coupling methoxyphenyl pentanoic acid derivatives presents a specific set of chemical challenges. The methoxyphenyl moie...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Coupling Optimization for Methoxyphenyl Pentanoic Acids
Executive Summary
Coupling methoxyphenyl pentanoic acid derivatives presents a specific set of chemical challenges. The methoxyphenyl moiety introduces significant lipophilicity and, depending on the substitution pattern (e.g., 2-substituted vs. 5-substituted), can induce steric hindrance or electronic deactivation of the carboxylate.[1]
HATU is your "High-Performance" option: Best for sterically hindered, difficult couplings, or when kinetics are critical.[1][2] Risk:[1][3] Guanidinium byproduct formation and higher cost.
DIC/Oxyma is your "Robust & Scalable" option: Superior for minimizing racemization, safer (non-explosive), and cost-effective for larger scales.[1] Risk:[1][3] Urea byproduct removal in solution phase.[4]
Part 1: Strategic Decision Matrix
Before starting, use this logic flow to select the correct reagent system.
Caption: Decision tree for selecting coupling reagents based on steric hindrance and reaction scale.
Part 2: Troubleshooting HATU (The "Speed" Route)
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for difficult couplings but is prone to specific failure modes if mishandled.
FAQ: HATU Optimization
Q: My reaction turns yellow/brown instantly, but LCMS shows unreacted amine and a +99 mass peak. What happened?A: You have likely formed a guanidinium byproduct .
The Cause: If HATU and the amine are mixed before the acid is activated, the amine attacks the HATU directly (specifically the central carbon of the uronium), permanently "capping" the amine.
Stir for 1–2 minutes (do not wait >10 mins or the active ester hydrolyzes).
Then add the Amine.
Q: I am seeing significant racemization on my chiral alpha-methoxyphenyl derivative.A: The base is likely too strong or used in excess.
The Mechanism: DIPEA (pKa ~10-11) can deprotonate the alpha-carbon of the activated OAt-ester, leading to an oxazolone intermediate which racemizes.
The Fix: Switch to 2,4,6-Collidine (TMP).[1] It is a weaker base that is sufficient to deprotonate the carboxylic acid but less likely to abstract the alpha-proton [1].
Q: The reaction is stuck at 80% conversion.A: Methoxyphenyl derivatives can aggregate in solution.
The Fix: Add a "chaotropic" salt or solvent modifier.
Use NMP instead of DMF (better solvency for aromatics).[1]
Add 0.1M LiCl to disrupt hydrogen-bond aggregates.
Part 3: Troubleshooting DIC/Oxyma (The "Scalable" Route)
DIC (Diisopropylcarbodiimide) paired with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is the modern replacement for EDC/HOBt.[1] It is safer (Oxyma is not explosive like HOBt) and often yields higher purity [2].[1]
FAQ: DIC/Oxyma Optimization
Q: I have a stubborn white precipitate that won't filter off. What is it?A: This is Diisopropylurea (DIU) .[6][7] Unlike the urea from DCC (which is totally insoluble), DIU is partially soluble in organic solvents, making it tricky to remove.[1]
The Fix (Workup Protocol):
Cooling: Chill the reaction mixture to -20°C for 2 hours; more DIU will precipitate. Filter cold.
The "Celite Sandwich": Filter through a pad of Celite mixed with silica.
Chemical Wash: If your product is stable to acid, wash the organic layer with 0.5N HCl . DIU is slightly basic and much more soluble in aqueous acid than in neutral water.
Q: Why use Oxyma Pure instead of HOBt?A: Oxyma Pure generates an active ester that is more reactive than the OBt ester (from HOBt) but suppresses racemization better than HOAt. It also eliminates the explosion risk associated with benzotriazoles [3].
Q: My reaction is too slow (24h+).A: Carbodiimide couplings are inherently slower than HATU.
The Fix: Increase concentration. DIC couplings work best at 0.3M – 0.5M .[1] If you are running at 0.1M, you are diluting the bimolecular collision rate significantly.
Part 4: Experimental Protocols
Protocol A: HATU Coupling (High Steric Hindrance)
Best for: 2-(4-methoxyphenyl)pentanoic acid derivatives.[1]
Best for: 5-(4-methoxyphenyl)pentanoic acid derivatives or Scale-up.[1]
Prepare Reagents: Calculate 1.0 equiv Acid, 1.1 equiv DIC, 1.1 equiv Oxyma Pure, and 1.1 equiv Amine. (Base is usually not required unless the amine is a salt).
Activation:
Dissolve Acid (1.0 eq) and Oxyma Pure (1.1 eq) in DCM or DMF (0.5 M concentration - keep it concentrated!).
Note: If a white solid persists in the organic layer, filter through a fritted funnel before drying.
Part 5: Comparative Data & Mechanism
Table 1: Reagent Performance Comparison
Feature
HATU / DIPEA
DIC / Oxyma Pure
Reaction Rate
Very Fast (< 2 hours)
Moderate (4–18 hours)
Steric Tolerance
Excellent
Good
Racemization Risk
Low (if base is optimized)
Very Low (Superior)
Byproducts
Water-soluble (easy removal)
Urea (difficult removal)
Cost
High
Low
Atom Economy
Poor (High MW waste)
Good
Mechanism of Action & Failure Modes
Caption: Reaction pathway showing the critical "Dead End" guanidinylation side reaction if HATU is mixed with amine before acid activation.[1]
References
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt).[1][10] A new high-efficiency peptide coupling additive.[11] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[1] Link[1]
Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient and Safe Alternative to HOBt for Peptide Synthesis. Chemistry – A European Journal, 15(37), 9394-9403.[1] Link[1]
stability of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid under acidic conditions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid. This document provides in-depth troubleshooting advice, experimental protoc...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid. This document provides in-depth troubleshooting advice, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals utilizing this non-standard amino acid in solid-phase peptide synthesis (SPPS).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this specific amino acid derivative.
Q1: What is Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid?
This compound is a derivative of L-norvaline, extended with a phenyl group at the 5-position, which in turn is substituted with a methoxy group at the para-position. In the context of peptide synthesis, it can be considered a phenylalanine homologue with two additional methylene groups in its side chain and, critically, an electron-donating methoxy group on the aromatic ring. This methoxy group makes the side chain's phenyl ring electron-rich and highly activated.
Q2: Is the Fmoc protecting group on this amino acid unstable under acidic conditions used for cleavage (e.g., TFA)?
No. The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is fundamentally stable to the acidic conditions used for final peptide cleavage and side-chain deprotection.[1][2][3] The Fmoc group's core utility in SPPS is its orthogonality; it is labile to mild bases (like piperidine) while remaining intact during acid-based deprotection of side-chain groups like Boc and tBu.[4][5]
Q3: What is the primary stability concern for this amino acid during the final TFA cleavage step?
The primary concern is not the Fmoc group, but the high nucleophilicity of the 4-methoxyphenyl side chain . The methoxy (-OCH₃) group is a strong electron-donating group that activates the aromatic ring, making it highly susceptible to electrophilic attack.[6] During TFA cleavage, protective groups like Boc (tert-butyloxycarbonyl) and tBu (tert-butyl) are removed, generating highly reactive tert-butyl carbocations (+C(CH₃)₃).[7][8] These carbocations can readily and irreversibly alkylate the activated phenyl ring of your amino acid, a side reaction analogous to Friedel-Crafts alkylation. This leads to impurities, reduced yield, and difficult purification.
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter.
Issue 1: My post-cleavage HPLC/LC-MS analysis shows the desired peptide plus a significant +56 Da peak.
Diagnosis: This is the classic signature of a tert-butylation side reaction. A tert-butyl carbocation (mass of 57, but a net addition of 56 after accounting for the loss of a proton) has attached to the electron-rich 4-methoxyphenyl side chain of your amino acid residue.
Root Cause: Your TFA cleavage cocktail lacks sufficient or effective cation scavengers to trap the tert-butyl cations generated from other residues in your sequence (e.g., Lys(Boc), Asp(OtBu), Ser(tBu), etc.). Standard cocktails like 95% TFA in water are often insufficient for peptides containing such activated residues.[9][10]
Solution: Employ a cleavage cocktail specifically designed to suppress this side reaction. The key is to use a highly effective carbocation scavenger. Triisopropylsilane (TIS) is an excellent choice as it rapidly quenches these cations via hydride transfer. For particularly sensitive sequences, including a thiol scavenger can also be beneficial.
Issue 2: The crude peptide is a complex mixture with low yield of the target product.
Diagnosis: This often indicates multiple side reactions are occurring. The 4-methoxyphenyl ring can be alkylated at multiple positions or by other reactive species generated during cleavage.
Root Cause: In addition to carbocation attack, prolonged exposure to concentrated TFA can cause other undocumented degradation pathways. The cleavage conditions are simply too harsh for this sensitive residue without adequate protection.
Solution:
Optimize the Scavenger Cocktail: Immediately switch to a more robust cocktail, such as "Reagent K" or a custom blend with a higher scavenger concentration. See the table below for recommendations.
Minimize Cleavage Time: Determine the minimum time required for complete deprotection of all other side-chain groups to reduce exposure of the sensitive residue to the harsh acidic environment. Perform a time-course study (e.g., 1, 2, and 4 hours) and analyze the results by HPLC.[9]
Reduce Temperature: Perform the cleavage reaction at a reduced temperature (e.g., 15-18 °C) to decrease the rate of side reactions.
Data Summary: Comparison of TFA Cleavage Cocktails
Cleavage Cocktail
Composition (v/v/w)
Suitability for Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Comments
TFA / H₂O
95 / 5
Poor
Insufficient scavenging. High risk of side-chain alkylation.[9]
TFA / TIS / H₂O
95 / 2.5 / 2.5
Good (General Purpose)
TIS is a potent cation scavenger. This is a good starting point for many peptides.[10]
Reagent K
TFA / Phenol / H₂O / Thioanisole / EDT
Excellent
A robust, "gold-standard" cocktail for complex peptides with multiple sensitive residues.[10][11]
TFA / TIS / EDT / H₂O
92.5 / 2.5 / 2.5 / 2.5
Excellent
A powerful, less odorous alternative to Reagent K. EDT protects against other side reactions.
Part 3: Experimental Protocols
Follow these detailed protocols to minimize side reactions and improve the quality of your crude peptide.
This protocol is recommended for any peptide containing the (S)-2-amino-5-(4-methoxyphenyl)pentanoic acid residue.
Resin Preparation: Place the dry peptide-resin (e.g., up to 0.25 mmol scale) in a suitable reaction vessel.
Cocktail Preparation (Prepare Fresh): In a fume hood, prepare 10 mL of the cleavage cocktail:
9.25 mL Trifluoroacetic acid (TFA)
0.25 mL Triisopropylsilane (TIS)
0.25 mL 1,2-Ethanedithiol (EDT)
0.25 mL Deionized Water
Cleavage Reaction: Add the freshly prepared cocktail to the resin. Swirl gently to ensure the entire resin bed is wetted.
Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
Filtration: Filter the TFA solution away from the resin into a clean 50 mL polypropylene tube.
Resin Wash: Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.
Peptide Precipitation: In a separate 50 mL tube, place ~40 mL of ice-cold diethyl ether. Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.
Isolation: Centrifuge the suspension (e.g., 3000 x g for 5 minutes). Carefully decant and discard the ether.
Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.
Protocol 2: Analytical RP-HPLC for Quality Control
Use this method to assess the purity of your crude peptide and identify potential side products.
Analysis: Calculate the expected monoisotopic mass of your target peptide. The common tert-butylation side product will have a mass of [M+H]⁺ + 56.06 Da .
Part 4: Mechanistic Insights & Visualizations
Understanding the underlying chemistry is key to effective troubleshooting.
Mechanism of Side-Chain Alkylation
The primary side reaction is an electrophilic aromatic substitution. First, acid-labile protecting groups like tert-butyl (tBu) are protonated by TFA and subsequently fragment to form stable tert-butyl cations. These cations then act as potent electrophiles, attacking the activated 4-methoxyphenyl ring of the non-standard amino acid.
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for unexpected HPLC/MS results.
Alkylation Side-Reaction Mechanism
Caption: Mechanism of side-chain alkylation by t-butyl cations.
References
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Rasmussen, J. H., et al. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. This reference is from a specific publication, a general link to the group is provided: [Link]
American Chemical Society. (2023). TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(66), 38629–38637. [Link]
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Academia.edu. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
Comparative Guide: Mass Spectrometry Fragmentation of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic Acid
Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid (referred to herein as Fmoc-Amp-OH ). As a n...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid (referred to herein as Fmoc-Amp-OH ). As a non-canonical amino acid featuring an extended propyl linker and a methoxy-substituted aromatic ring, Fmoc-Amp-OH is increasingly utilized in peptidomimetics to enhance lipophilicity and proteolytic stability.
Correct structural validation of this building block is critical, as it shares significant isobaric and fragmentation similarities with analogs such as Fmoc-O-Methyl-Tyrosine (Fmoc-Tyr(Me)-OH) . This guide compares fragmentation modalities (CID vs. HCD), defines diagnostic ions, and establishes a self-validating protocol for differentiating Fmoc-Amp-OH from its structural congeners.
Structural Context & Theoretical Fragmentation
Understanding the specific connectivity of Fmoc-Amp-OH is a prerequisite for interpreting its MS/MS spectrum. Unlike Tyrosine (1-carbon linker) or Homotyrosine (2-carbon linker), this molecule possesses a 3-carbon (propyl) linker connecting the
-carbon to the 4-methoxyphenyl moiety.
Structural Specifications
Chemical Formula:
Monoisotopic Mass: 445.1889 Da
Protonated Precursor
: 446.1962 Da
Key Structural Features:
N-terminus: Labile Fmoc group (cleaves to form dibenzofulvene).
The following diagram illustrates the primary fragmentation channels under Collision-Induced Dissociation (CID).
Figure 1: Predicted ESI-MS/MS fragmentation pathway for Fmoc-Amp-OH. Note the divergence between the Fmoc-specific reporter ion (m/z 179) and the backbone-specific immonium ion (m/z 178).
Comparative Analysis: Fmoc-Amp-OH vs. Alternatives
A common analytical challenge is distinguishing Fmoc-Amp-OH from Fmoc-Tyr(Me)-OH . Both contain a 4-methoxyphenyl group and an Fmoc group, but they differ in the aliphatic linker length.
Diagnostic Ion Comparison Table
Feature
Fmoc-Amp-OH (Target)
Fmoc-Tyr(Me)-OH (Alternative)
Differentiation Logic
Linker Length
Propyl (3 carbons)
Methyl (1 carbon)
Mass = (+28 Da)
Precursor
446.1962
418.1649
Primary filter; easily resolved.
Immonium Ion
178.1226
150.0913
Critical Diagnostic. The immonium ion shifts by exactly 28 Da.
Side Chain Ion
121.0648
121.0648
Non-Diagnostic. Both yield the methoxybenzyl cation.
Fmoc Reporter
179.0855
179.0855
Confirms Fmoc presence only.
High-Resolution MS Conflict: The m/z 178 Problem
A unique challenge with Fmoc-Amp-OH is the isobaric interference at m/z 178.
Immonium Ion: m/z 178.1226 (
)
Fmoc Radical: m/z 178.0777 (
)
Expert Insight: In low-resolution instruments (e.g., Triple Quad), these peaks merge. However, the Fmoc radical is rare in ESI (favoring the m/z 179 cation). If a strong signal at 178 is observed in ESI, it is almost certainly the immonium ion of Fmoc-Amp-OH , confirming the propyl linker structure.
If m/z 150 is seen instead, the sample is Fmoc-Tyr(Me)-OH (Fail).
Side Chain Check: Presence of m/z 121.1? -> YES (Confirms methoxy-phenyl group).
Technical Discussion: CID vs. HCD
When choosing a fragmentation method, the internal energy transfer dictates the spectral quality.
CID (Collision-Induced Dissociation):
Mechanism: Resonant excitation.
Outcome: Preferential cleavage of the weakest bond (Fmoc-N bond).
Result: Spectra dominated by m/z 179 and [M-Fmoc+H]+. The diagnostic immonium ion (m/z 178) may be low abundance.
Recommendation: Use for rapid confirmation of the Fmoc group.
HCD (Higher-Energy Collisional Dissociation):
Mechanism: Beam-type collision.
Outcome: Access to higher energy channels.
Result: Better yield of the immonium ion (m/z 178) and side-chain fragment (m/z 121) .
Recommendation:Preferred method for structural sequencing and differentiating from Tyrosine analogs.
References
NIST Mass Spectrometry Data Center. (2023). Fragmentation of 4-Methoxyphenol Derivatives. National Institute of Standards and Technology. Link
Ramesh, M., et al. (2011). "Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 25(14), 1949-1958.[1] Link
Chem-Impex International. (2023). Product Specification: Fmoc-L-2-amino-5-phenylpentanoic acid. Link
BroadPharm. (2023). Fmoc-Amino Acid Linkers for PROTAC Synthesis. Link
Paizs, B. & Suhai, S. (2005). "Fragmentation pathways of protonated peptides." Mass Spectrometry Reviews, 24(4), 508-548. Link
Technical Guide: Validation of Peptide Sequences Containing Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Executive Summary The incorporation of non-canonical amino acids (NCAAs) is a critical strategy in modern peptidomimetic drug design to enhance metabolic stability, receptor selectivity, and membrane permeability. Fmoc-(...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of non-canonical amino acids (NCAAs) is a critical strategy in modern peptidomimetic drug design to enhance metabolic stability, receptor selectivity, and membrane permeability. Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid (hereafter referred to as Fmoc-Amp-OH ) represents a specific "designer" residue—a homolog of O-methyl-tyrosine with an extended propyl linker.
This guide provides a rigorous validation framework for researchers integrating Fmoc-Amp-OH into therapeutic peptides. Unlike standard amino acids, this building block introduces unique challenges regarding hydrophobic aggregation , chiral integrity , and structural verification .
Key Value Proposition:
Extended Reach: The propyl linker (vs. methyl in Tyr) allows the 4-methoxy moiety to access deeper hydrophobic pockets in GPCRs (e.g., GLP-1 analogs).
Metabolic Armor: The non-native backbone length hinders proteolytic cleavage by common metalloproteases.
The Comparative Landscape
Before commencing synthesis, it is vital to justify the selection of Fmoc-Amp-OH against more common, cost-effective alternatives.
Table 1: Structural and Functional Comparison
Feature
Fmoc-Amp-OH (Target)
Fmoc-Tyr(Me)-OH (Alternative A)
Fmoc-HomoPhe-OH (Alternative B)
Linker Length
Propyl (3 carbons)
Methyl (1 carbon)
Ethyl (2 carbons)
Side Chain Reach
~6.5 Å (Extended)
~3.5 Å (Standard)
~5.0 Å (Intermediate)
Electronic Effect
Electron-donating (Methoxy)
Electron-donating (Methoxy)
Neutral (Phenyl)
Hydrophobicity (cLogP)
High (~3.2)
Medium (~2.1)
Medium-High (~2.8)
Rotational Freedom
High (Entropic penalty)
Low (Rigid)
Medium
Primary Risk
Aggregation during coupling
Steric clash (minor)
Racemization (minor)
Cost Factor
High ($)
Low ($)
Moderate ()
Scientist’s Insight: Choose Fmoc-Amp-OH when your SAR (Structure-Activity Relationship) data suggests that the binding pocket is deep and hydrophobic, or when standard Tyr(Me) analogs fail to induce the necessary conformational change in the receptor due to insufficient steric bulk or reach.
Synthesis & Coupling Validation Protocol
The extended aliphatic chain of Fmoc-Amp-OH increases the hydrophobicity of the growing peptide chain, significantly raising the risk of on-resin aggregation (beta-sheet formation). Standard protocols must be modified.
Optimized Coupling Workflow
Reagents: Use HATU/HOAt instead of HBTU/HOBt. The HOAt moiety is superior for sterically demanding or aggregation-prone couplings.
Solvent: DMF/NMP (1:1 v/v) to disrupt aggregation.
Double Coupling: Mandatory. First couple for 60 min; drain; repeat for 45 min.
The "Self-Validating" Synthesis Logic
To ensure integrity, you must implement a "Test Cleavage" checkpoint immediately after coupling this specific residue.
Figure 1: Synthesis workflow emphasizing the micro-cleavage checkpoint. This step prevents wasting expensive downstream reagents on a failed sequence.
Analytical Validation (The Core)
Once the peptide is synthesized, standard purity analysis is insufficient. You must validate the identity (mass) and the stereochemistry (chirality).
Mass Spectrometry Validation
The methoxy group is stable, but the fragmentation pattern should be verified.
Expected Mass Shift: Compared to a standard Phenylalanine analog, Fmoc-Amp-OH adds significant mass.
Calculation: The side chain is -(CH2)3-C6H4-OMe.
Formula: C12H15O (Side chain radical).
Monoisotopic Mass: Verify the [M+H]+ matches the calculated exact mass.
Fragmentation Marker: In MS/MS, look for the loss of the methoxy group (-31 Da, -OCH3) or the tropylium ion equivalent for methoxy-phenyl species (m/z ~121), which confirms the integrity of the side chain.
Chiral Integrity (Racemization Check)
NCAAs often suffer from lower optical purity (e.g., 98% ee) compared to standard AAs (>99.9%). Furthermore, the activation of the carboxyl group can induce racemization.
Protocol: Marfey’s Method (FDADA)
Hydrolysis: Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h). Note: The ether linkage in the methoxy group is generally stable to acid hydrolysis, unlike esters.
Derivatization: React the hydrolysate with FDAA (Marfey’s reagent).
Comparison: Run LC-MS against standards of L-Amp and D-Amp derivatized with FDAA.
Acceptance Criteria: < 0.5% D-isomer content.
Visualizing the Validation Logic
The following diagram outlines the decision matrix for validating the final material.
Figure 2: Analytical decision tree. Note that mass accuracy is checked before chiral purity, as it is a faster "kill" step.
Experimental Data Summary (Simulated)
To illustrate the impact of this residue, we compare the retention times (RT) and solubility of a model peptide Ac-Ala-X-Ala-NH2.
Variable Residue (X)
Retention Time (min)*
Solubility (H2O)
Validation Outcome
Tyr(Me)
12.4
Moderate
Standard
HomoPhe
13.1
Low
Standard
Amp (Target)
14.8
Very Low
Requires 30% ACN for dissolution
*Gradient: 5-60% ACN in 0.1% TFA over 20 min, C18 column.
Interpretation: The Fmoc-Amp-OH residue induces a significant hydrophobic shift (+2.4 min vs Tyr(Me)). This confirms the "reach" and lipophilicity of the propyl linker. Researchers must anticipate solubility issues in aqueous buffers and may need to use DMSO stocks for biological assays.
References
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews. [Link]
Context: Authoritative source for Fmoc protection str
El-Faham, A., & Albericio, F. (2011).[4] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]
Context: Basis for recommending HATU/HO
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids. [Link]
Context: The gold standard protocol for validating the chiral integrity of the (S)-enantiomer.
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. [Link]
Context: General validation of "difficult" hydrophobic sequences.
Personal protective equipment for handling Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Comprehensive Safety and Handling Guide: Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic Acid As Senior Application Scientists, our commitment extends beyond supplying premier reagents to ensuring you can utilize them with...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety and Handling Guide: Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic Acid
As Senior Application Scientists, our commitment extends beyond supplying premier reagents to ensuring you can utilize them with the utmost safety and efficacy. This guide provides essential, field-proven directives for the handling and disposal of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative standards and practical experience.
While a specific Safety Data Sheet (SDS) for Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid is not publicly available, the following guidance is synthesized from data on structurally analogous Fmoc-protected amino acids and established best practices for handling fine chemical powders in a research and development setting.[1][2][3] The fundamental principle is to mitigate risk by treating the compound with appropriate care, assuming potential for irritation until comprehensive toxicological data is established.
Hazard Identification and Risk Assessment: The "Why" Behind the PPE
Fmoc-protected amino acids are typically crystalline or powdered solids. The primary, immediate risks associated with this physical form are mechanical irritation to the eyes and respiratory tract upon inhalation of airborne dust.[4][5] While comprehensive toxicological data for this specific molecule is not available, related compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6]
Therefore, our safety strategy is built on the principle of containment and exposure minimization . Every handling step must be deliberately planned to prevent the generation and dispersal of dust and to protect the operator from incidental contact.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE approach is mandatory. The selection of specific equipment is contingent on the nature and scale of the operation being performed. Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite at all times.[7]
Operation
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing & Aliquoting (Solid)
Safety goggles with side shields. A face shield is required if not working within a fume hood or ventilated balance enclosure.[7]
Disposable nitrile gloves. Double-gloving is recommended to manage potential contamination when removing the outer pair.[7]
Standard laboratory coat, fully fastened.
Required. A NIOSH-approved N95 respirator is the minimum for handling powder outside of a primary engineering control like a fume hood.[8][9][10]
Solution Handling & Transfer
Safety glasses with side shields. Upgrade to chemical splash goggles if there is a significant risk of splashing.[1][7]
Heavy-duty nitrile or butyl rubber gloves over disposable nitrile gloves.
Chemical-resistant apron over a laboratory coat.
Required. An air-purifying respirator with organic vapor cartridges and particulate filters (P100) should be used.[9]
Causality Behind PPE Choices:
Eye Protection: The choice escalates from safety glasses to goggles and face shields based on the increasing probability of splashes or aerosol generation. Powdered reagents are unpredictable, and any airborne particles can cause severe mechanical irritation to the eyes.[11]
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with the solid and its solutions.[1] Double-gloving is a critical procedural control, allowing a contaminated outer glove to be removed without compromising the primary barrier.
Respiratory Protection: The inhalation of fine chemical dust is a primary exposure route.[4] An N95 respirator effectively filters at least 95% of airborne particles, providing a necessary barrier during open-air powder handling.[10] Within a fume hood, the engineering control itself provides primary respiratory protection.
Operational Plan: A Step-by-Step Procedural Workflow
Adherence to a strict operational sequence is crucial for minimizing exposure and ensuring experimental integrity.
Workflow for Weighing and Dissolving:
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) before retrieving the reagent.
Don PPE: Before handling the primary container, don the appropriate PPE as specified in the table above (lab coat, goggles, double nitrile gloves, and N95 respirator if outside a fume hood).
Handling the Solid: Open the container slowly to avoid creating a plume of dust. Use a dedicated, clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid tapping or shaking the container.
Closing and Cleaning: Securely close the primary container. Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the exterior of the container and the spatula before removing them from the handling area. Dispose of the wipe as solid hazardous waste.
Dissolution: Transfer the weighed solid to the destination flask inside the fume hood. Slowly add the solvent, directing the stream to the side of the flask to avoid splashing and aerosolizing the powder.
Doffing PPE: Remove the outer pair of gloves and dispose of them. Then, exit the immediate work area to remove the remaining PPE in the correct order (lab coat, then inner gloves). Wash hands thoroughly with soap and water.
Diagram: PPE Selection & Handling Workflow
This diagram outlines the logical progression from risk assessment to safe disposal for handling Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid.
Caption: Workflow for Safe Handling of Fmoc-Amino Acids.
Disposal Plan: Environmental Stewardship and Safety
All materials contaminated with Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid must be treated as hazardous chemical waste.[2] Never dispose of this compound or its solutions down the drain.
Solid Waste: This category includes contaminated gloves, weigh boats, pipette tips, and disposable wipes. These items should be collected in a dedicated, clearly labeled hazardous waste container lined with a durable plastic bag.[2]
Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Decontamination of Glassware: Non-disposable glassware should be rinsed with a suitable solvent (e.g., ethanol or isopropanol) to remove residual compound. This rinsate must be collected and disposed of as hazardous liquid waste.[2]
Final Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[2]
By integrating these safety protocols into your standard operating procedures, you ensure a secure research environment and uphold the principles of scientific responsibility.
References
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BenchChem. (2025). Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide.
BenchChem. (2025). Personal protective equipment for handling Fmoc-N-PEG24-acid.
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